Cathepsin X Inhibitory Potency
The triazole-benzodioxine inhibitor Z9, which incorporates the (4-isopropyl-4H-1,2,4-triazol-3-yl)thio moiety derived from the target compound, exhibited a Ki of 2.45 ± 0.05 µM against cathepsin X [1]. In the same study, systematic replacement of the triazole heterocycle—including modifications to the N-4 substituent—did not substantially improve potency beyond Z9, establishing the 4-isopropyl substitution as the empirically optimal group within this chemotype. At a concentration of 25 µM, Z9 inhibited prostate cancer cell (PC-3) migration by 21% [1], linking the specific N-4-isopropyl triazole architecture to a functional anti-metastatic phenotype.
| Evidence Dimension | Cathepsin X inhibition (Ki) and functional effect on cancer cell migration |
|---|---|
| Target Compound Data | Z9 (4-isopropyl-triazole derivative): Ki = 2.45 ± 0.05 µM against CatX; 21% inhibition of PC-3 prostate cancer cell migration at 25 µM |
| Comparator Or Baseline | Other N-4-substituted triazole analogs in the series: IC50 values ranged from 7.1 µM to 13.6 µM following benzodioxine replacement |
| Quantified Difference | Z9 (Ki 2.45 µM) is 2.9- to 5.6-fold more potent than benzodioxine-replaced analogs (IC50 7.1-13.6 µM) |
| Conditions | In vitro enzyme inhibition assay; PC-3 prostate cancer cell migration assay; Eur J Med Chem 2020 |
Why This Matters
Procurement of the 4-isopropyl-bearing building block enables direct access to the most potent cathepsin X inhibitor chemotype identified in this series, whereas switching to 4-methyl or 4-ethyl analogs would require de novo SAR validation.
- [1] Pečar Fonović, U., et al. (2020). Structure-activity relationships of triazole-benzodioxine inhibitors of cathepsin X. European Journal of Medicinal Chemistry, 193, 112218. DOI: 10.1016/j.ejmech.2020.112218. PMID: 32208223. View Source
